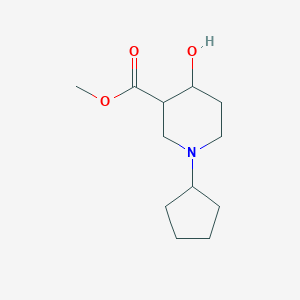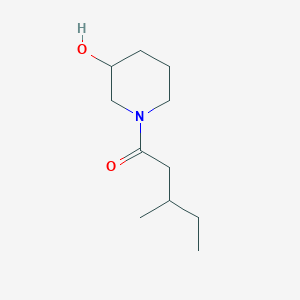![molecular formula C13H19ClFN B1531961 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride CAS No. 2098107-38-9](/img/structure/B1531961.png)
4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride
Overview
Description
4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19ClFN . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for a similar compound, 1-[(4-fluorophenyl)methyl]cyclohexan-1-amine, is 1S/C13H18FN/c14-12-6-4-11(5-7-12)10-13(15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2 . This provides some insight into the molecular structure of this compound.Scientific Research Applications
Nucleophilic Substitution and Cyclohexyne Intermediates
The research by Fujita et al. (2004) discusses the elimination-addition mechanism for nucleophilic substitution reactions involving cyclohexenyl iodonium salts, leading to various substitution products. This study highlights the potential of cyclohexyne intermediates in chemical synthesis, which could be relevant for reactions involving similar compounds like "4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride" (Fujita et al., 2004).
Hydrogen Bonding in Anticonvulsant Enaminones
Kubicki et al. (2000) studied the hydrogen bonding in three anticonvulsant enaminones, providing insights into the structural aspects that influence their biological activity. Understanding hydrogen bonding in similar compounds could help in the design of new pharmaceuticals (Kubicki et al., 2000).
Antimicrobial and Cytotoxic Activity of Benzimidazole Derivatives
Noolvi et al. (2014) synthesized and evaluated the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of 1H-benzimidazole. This research could offer a foundation for exploring similar biological activities in compounds like "this compound" (Noolvi et al., 2014).
Catalytic Activity in Synthesis of Nitrogen-Containing Heterocycles
Zeng et al. (2009) demonstrated the use of a stable spirocyclic (alkyl)(amino)carbene for catalyzing the synthesis of 1,2-dihydroquinoline derivatives. This showcases the potential of using novel carbenes in catalysis, which might be applicable to reactions involving "this compound" (Zeng et al., 2009).
Safety and Hazards
For a similar compound, 1-[(4-fluorophenyl)methyl]cyclohexan-1-amine, the safety information includes hazard statements such as H302, H315, H318, and H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes refer to specific safety and hazard guidelines.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;/h1-2,5-6,11,13H,3-4,7-9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYINOGYQMYNDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1531879.png)
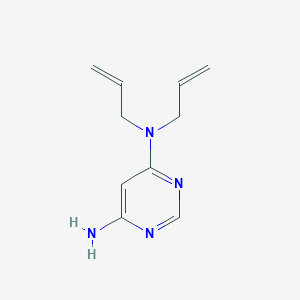
![N-[2-(2-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1531887.png)
![1-[(Azepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531888.png)
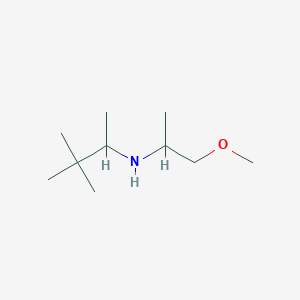
![1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1531890.png)

![2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1531894.png)
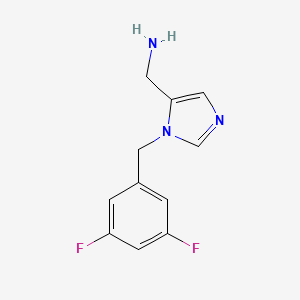
![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)
